molecular formula C9H19NO B13797218 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)

1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)

Cat. No.: B13797218
M. Wt: 157.25 g/mol
InChI Key: RXLSEDPUPVKRLL-RMKNXTFCSA-N
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Description

This compound is an impurity of Propranolol, a β-adrenergic blocker used as an antihypertensive and antianginal agent.

Preparation Methods

The synthesis of 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) involves a multi-step process. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Chemical Reactions Analysis

1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the effects of β2-adrenergic receptor activation.

    Biology: Researchers use this compound to investigate its effects on heart function, lung function, and glucose metabolism.

    Medicine: It is studied for its potential therapeutic effects and its role as an impurity in Propranolol, which is used to treat hypertension and angina.

    Industry: The compound is used in the production of pharmaceuticals and as a reference material in quality control processes.

Mechanism of Action

The mechanism of action of 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) involves the inhibition of the β2-adrenergic receptor. By blocking this receptor, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.

Comparison with Similar Compounds

1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) is similar to other compounds in the Propranolol product family. Some similar compounds include:

    Propranolol Hydrochloride: A β-adrenergic blocker used as an antihypertensive and antianginal agent.

    1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another compound in the same family with similar properties and uses.

The uniqueness of 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) lies in its specific structure and its role as an impurity in Propranolol, which can affect the overall efficacy and safety of the pharmaceutical product.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(E)-1-[di(propan-2-yl)amino]prop-1-en-1-ol

InChI

InChI=1S/C9H19NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8,11H,1-5H3/b9-6+

InChI Key

RXLSEDPUPVKRLL-RMKNXTFCSA-N

Isomeric SMILES

C/C=C(\N(C(C)C)C(C)C)/O

Canonical SMILES

CC=C(N(C(C)C)C(C)C)O

Origin of Product

United States

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